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Abstract
L-Leucyl-L-leucine (Leu-Leu-OH) is a dipeptide composed of two leucine amino acids.

Traditionally viewed as an intermediate product of protein digestion and degradation, recent

evidence highlights its role as a bioactive molecule and an endogenous human metabolite with

distinct physiological functions. This technical guide provides a comprehensive overview of the

current understanding of Leu-Leu-OH, focusing on its metabolism, physiological roles, and the

analytical methodologies for its study. The guide is intended for researchers, scientists, and

drug development professionals interested in the expanding field of small peptide biology and

its therapeutic potential.

Introduction
Dipeptides have long been recognized as products of protein turnover.[1] They can be sourced

from the digestion of dietary protein or the breakdown of endogenous proteins.[2] While many

dipeptides are hydrolyzed into their constituent amino acids, a growing body of research

suggests that some, like Leu-Leu-OH, can be absorbed intact and exert specific biological

effects. Leu-Leu-OH is of particular interest due to the established role of its constituent amino

acid, L-leucine, as a potent stimulator of muscle protein synthesis and a modulator of the

mTORC1 signaling pathway. Emerging studies indicate that Leu-Leu-OH may be more

effective than leucine alone in promoting anabolic processes, suggesting it is not merely a

leucine pro-drug but a signaling molecule in its own right.[3]
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Metabolism of Leu-Leu-OH
The metabolic journey of Leu-Leu-OH involves its absorption, transport, synthesis, and

degradation, which are governed by specific transporters and enzymes.

Absorption and Transport
The intestinal absorption of di- and tripeptides is primarily mediated by the proton-coupled

peptide transporter 1 (PEPT1), also known as SLC15A1.[1][4] PEPT1 is a high-capacity, low-

affinity transporter located on the apical membrane of intestinal epithelial cells.[2][5] It facilitates

the uptake of a vast array of di- and tripeptides, including Leu-Leu-OH, from the intestinal

lumen into the enterocytes.[6][7]

Once absorbed into the enterocytes or released into circulation from endogenous protein

breakdown, Leu-Leu-OH and other dipeptides are transported into various tissues by both

PEPT1 and PEPT2 (SLC15A2).[1][4] PEPT2 is a high-affinity, low-capacity transporter with a

broader tissue distribution than PEPT1, found in the kidneys, brain, lungs, and other organs.[8]

In the kidneys, PEPT2 plays a crucial role in the reabsorption of filtered dipeptides from the

urine, thus conserving amino acids.[9]

The general workflow for the absorption and transport of dipeptides is illustrated below.
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Figure 1: Absorption and distribution of Leu-Leu-OH.
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Biosynthesis
The specific enzymatic machinery responsible for the endogenous synthesis of Leu-Leu-OH in

human tissues is not yet well-characterized. It is largely presumed to be a product of the

incomplete breakdown of leucine-rich proteins. However, the existence of peptide ligases in

other organisms suggests the possibility of a dedicated synthetic pathway.[10] A putative

pathway would involve the ATP-dependent ligation of two L-leucine molecules, catalyzed by a

hypothetical L-leucine ligase.

Degradation
Leu-Leu-OH is susceptible to hydrolysis by various peptidases, which cleave the peptide bond

to release two free L-leucine molecules. The primary enzymes responsible for this are

aminopeptidases.[11]

Leucine Aminopeptidases (LAPs): These are metalloenzymes that preferentially cleave

leucine residues from the N-terminus of peptides.[12][13] Both cytosolic and microsomal

LAPs are found in human tissues and are likely major contributors to Leu-Leu-OH
degradation.[2][11]

Dipeptidyl Peptidases (e.g., DPP4): These enzymes cleave dipeptides from the N-terminus

of proteins. While DPP4 has a preference for proline at the P1 position, it exhibits broad

substrate specificity and may contribute to the hydrolysis of other dipeptides.[4][14]

Quantitative Data
As of this writing, there is a notable lack of published data on the absolute concentrations of

endogenous Leu-Leu-OH in human plasma, tissues, or urine. One study in mice quantified 36

different dipeptides in various organs and biofluids, revealing organ-specific dipeptide profiles.

[1][15] In that study, dipeptide concentrations in serum were found to be several magnitudes

lower than in organ tissues.[1] While Leu-Pro was detected, specific values for Leu-Leu were

not reported in the abstract.[1][15] Another study in humans measured plasma dileucine

concentrations after oral ingestion but did not report basal endogenous levels. The tables

below are therefore illustrative, based on typical ranges for other dipeptides found in

metabolomic studies, and should be updated as specific data for Leu-Leu-OH becomes

available.
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Table 1: Illustrative Concentrations of Dipeptides in Human Biofluids

Biofluid
Typical Concentration
Range

Reference

Plasma/Serum Low nM to low µM [16][17][18]

| Urine | Variable; dependent on diet and renal function |[19][20][21] |

Table 2: Illustrative Concentrations of Dipeptides in Murine Tissues[1][15]

Tissue
Concentration Range
(pmol/mg tissue)

Notes

Muscle High
Carnosine and anserine
are most abundant.

Liver High
Gln-containing dipeptides are

prevalent.

Spleen High
Glu-Ser and Gly-Asp are

abundant.

Brain Moderate

| Kidney | Moderate | |

Physiological Role and Signaling Pathways
The primary recognized physiological role of Leu-Leu-OH is in the regulation of muscle protein

metabolism. It has been demonstrated to be a more potent stimulator of muscle protein

synthesis (MPS) than an equivalent dose of free L-leucine.[3]

mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth

and protein synthesis. L-leucine is a well-established activator of mTORC1. The canonical
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pathway involves leucine sensing by Sestrin2, which leads to the dissociation of the GATOR2

complex, ultimately resulting in the activation of mTORC1 on the lysosomal surface.[22][23]

Interestingly, studies suggest that Leu-Leu-OH may activate mTORC1 through a mechanism

that is independent of the Sestrin2 leucine sensor.[11] This implies an alternative signaling

cascade for dipeptides. While the precise mechanism is still under investigation, it is known that

ingestion of Leu-Leu-OH leads to the phosphorylation of mTORC1 and its downstream

effectors, such as p70S6K and 4E-BP1, which are critical for the initiation of protein translation.

The diagram below illustrates the established leucine-mTORC1 pathway and a proposed

pathway for Leu-Leu-OH.
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Figure 2: Leucine and proposed Leu-Leu-OH signaling to mTORC1.
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Experimental Protocols
The accurate quantification of Leu-Leu-OH in biological matrices is essential for understanding

its physiological roles. Ultra-performance liquid chromatography coupled with tandem mass

spectrometry (UPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and

specificity.[1][15]

Quantification of Leu-Leu-OH in Human Plasma by
UPLC-MS/MS
This protocol is a representative method adapted from established procedures for the analysis

of amino acids and peptides in plasma.[24][25][26]

5.1.1. Materials and Reagents

Leu-Leu-OH analytical standard

Stable isotope-labeled Leu-Leu-OH (e.g., Leu-Leu-OH-¹³C₆,¹⁵N) as an internal standard (IS)

Acetonitrile (ACN), LC-MS grade

Methanol (MeOH), LC-MS grade

Formic acid (FA), LC-MS grade

Ultrapure water

Human plasma (K₂EDTA)

Microcentrifuge tubes (1.5 mL)

Syringe filters (0.22 µm)

5.1.2. Sample Preparation

Thaw plasma samples on ice.

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
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Add 10 µL of IS working solution (e.g., 1 µg/mL in 50% MeOH).

Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

Vortex for 1 minute.

Incubate at -20°C for 20 minutes to enhance protein precipitation.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% ACN

with 0.1% FA).

Vortex and transfer to an autosampler vial for analysis.

5.1.3. UPLC-MS/MS Conditions

Table 3: UPLC-MS/MS Parameters for Leu-Leu-OH Analysis
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Parameter Setting

UPLC System

Column
Reversed-phase C18 column (e.g., 2.1 x 100

mm, 1.7 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
5% B to 95% B over 5 minutes, hold for 1 min,

re-equilibrate

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometer

Ionization Mode Positive Electrospray Ionization (ESI+)

Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transition (Leu-Leu-OH)
To be determined empirically (e.g., Q1: 245.2 ->

Q3: 86.1)

MRM Transition (IS) To be determined empirically

Capillary Voltage 3.0 kV

Source Temperature 150°C

| Desolvation Temperature | 400°C |

Note: MRM transitions are predicted and must be optimized by infusing the analytical

standards.

5.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against

the concentration of the calibration standards.
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Use a weighted (1/x²) linear regression to fit the curve.

Quantify the concentration of Leu-Leu-OH in the plasma samples from the calibration curve.

The general workflow for this analytical protocol is visualized below.
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Figure 3: UPLC-MS/MS sample preparation workflow.

Conclusion and Future Directions
Leu-Leu-OH is an emerging endogenous metabolite with significant potential as a modulator of

human physiology, particularly in the context of muscle metabolism. While its role as a potent

anabolic agent is becoming clearer, significant gaps in our understanding remain. Future

research should focus on:

Quantitative Profiling: Establishing definitive concentrations of endogenous Leu-Leu-OH in

human populations, both in health and disease, is a critical next step.

Biosynthesis and Degradation: Elucidating the specific human enzymes responsible for the

synthesis and degradation of Leu-Leu-OH will provide a more complete picture of its

metabolic regulation.

Signaling Mechanisms: A detailed characterization of the signaling pathway by which Leu-
Leu-OH activates mTORC1 and potentially other cellular pathways is needed.

Therapeutic Potential: Given its enhanced anabolic effects, Leu-Leu-OH and its stable

analogs are promising candidates for therapeutic development in conditions characterized by

muscle wasting, such as sarcopenia, cachexia, and during recovery from injury.

This technical guide summarizes the current knowledge of Leu-Leu-OH and provides a

framework for its further investigation. As research in the field of peptidomics and metabolomics

continues to advance, the full biological significance of this and other endogenous dipeptides

will undoubtedly be revealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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